2',4'-Dichloro-2,2-dimethylbutyrophenone
CAS No.: 898765-94-1
Cat. No.: VC3872748
Molecular Formula: C12H14Cl2O
Molecular Weight: 245.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898765-94-1 |
---|---|
Molecular Formula | C12H14Cl2O |
Molecular Weight | 245.14 g/mol |
IUPAC Name | 1-(2,4-dichlorophenyl)-2,2-dimethylbutan-1-one |
Standard InChI | InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3 |
Standard InChI Key | DNLPDLSLKAZZRH-UHFFFAOYSA-N |
SMILES | CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES | CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a dichlorinated phenyl ring attached to a 2,2-dimethylbutan-1-one group. The chlorine atoms at the 2' and 4' positions introduce steric and electronic effects that influence reactivity, while the branched alkyl chain enhances hydrophobicity . The International Union of Pure and Applied Chemistry (IUPAC) name is 1-(2,4-dichlorophenyl)-2,2-dimethylbutan-1-one, reflecting its substitution pattern and functional groups .
Synthesis and Production Methods
Laboratory-Scale Synthesis
A plausible route involves Friedel-Crafts acylation of 1,3-dichlorobenzene with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst (e.g., ) . This method parallels the synthesis of 2,4-dichloroacetophenone, where acyl chlorides react with chlorinated aromatics to form ketones .
Reaction Steps:
Industrial Production Challenges
Scaling up this synthesis requires optimizing reaction parameters (temperature, stoichiometry) to maximize yield and minimize byproducts. Continuous-flow reactors and advanced distillation techniques may enhance efficiency, though no industrial production data exists for this specific compound .
Physicochemical Properties
Physical State and Stability
The compound is a solid at room temperature, with a predicted melting point range of 80–90°C based on analogs like 2',4'-dichloro-2,2-dimethylpropiophenone . Its stability under ambient conditions is likely high due to the electron-withdrawing chlorine atoms, which reduce susceptibility to oxidation .
Computed Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 245.14 g/mol | PubChem |
XLogP3-AA (Lipophilicity) | 4.6 | XLogP3 |
Hydrogen Bond Acceptors | 1 | PubChem |
Rotatable Bonds | 3 | PubChem |
Topological Polar Surface | 17.1 Ų | PubChem |
The high lipophilicity () suggests significant membrane permeability, making it a candidate for drug delivery studies .
Applications in Scientific Research
Pharmaceutical Intermediates
Chlorinated ketones like 2',4'-dichloro-2,2-dimethylbutyrophenone serve as precursors in synthesizing antipsychotics and anticancer agents. For example, structural analogs are used to develop dopamine receptor modulators by functionalizing the ketone group .
Agrochemical Development
The compound’s chlorinated aromatic core is common in herbicides and pesticides. Its derivatives could act as inhibitors of plant growth enzymes, similar to 2,4-dichlorophenoxyacetic acid (2,4-D) .
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